molecular formula C14H10N2S B2634937 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine CAS No. 64677-67-4

3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine

Cat. No.: B2634937
CAS No.: 64677-67-4
M. Wt: 238.31
InChI Key: PNPIHAGWWIJBMQ-UHFFFAOYSA-N
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Description

3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine (CAS 64677-67-4) is a synthetic organic compound with the molecular formula C14H10N2S and a molecular weight of 238.31 g/mol. It features a naphtho[2,1-d]thiazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The 1,3-thiazole structure is a critically important heterocycle in drug discovery and development, serving as a key building block in the identification of new lead compounds . Thiazole-containing structures are widely investigated for a range of pharmacological effects, including potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents, as well as enzyme inhibitors . The prop-2-yn-1-yl (propargyl) group attached to the structure provides a valuable handle for further chemical modifications via click chemistry, making this compound a versatile intermediate for constructing more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is intended for research purposes to support the exploration of novel bioactive substances in fields such as organic synthesis, chemical biology, and pharmaceutical sciences. This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-9-16-12-8-7-10-5-3-4-6-11(10)13(12)17-14(16)15/h1,3-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPIHAGWWIJBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C3=CC=CC=C3C=C2)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine typically involves the cyclization of appropriate precursors. One common method involves the intramolecular cycloaddition of [3-(naphthalen-1-yl)prop-2-yn-1-yl]ammonium bromides under mild conditions . The reaction is carried out in the presence of a base, such as aqueous alkali, at elevated temperatures (40-75°C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted naphtho[2,1-d][1,3]thiazole derivatives.

Scientific Research Applications

Biological Applications

Research indicates that 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine exhibits promising biological activities:

Anticancer Activity

The compound has been studied for its potential anti-cancer properties due to its ability to interact with specific molecular targets within cancer cells. Key findings include:

  • Kinase Inhibition : It shows potential in inhibiting kinases involved in cellular signaling pathways critical for cancer progression. This inhibition may disrupt tumor growth and metastasis.

Enzyme Modulation

The interactions of this compound with various enzymes suggest it may modulate their activity significantly. For instance:

  • Protease Inhibition : The thiazole ring can engage with proteases, which play vital roles in tumor biology.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science:

  • Organic Electronics : Its conjugated structure may allow it to be utilized in organic semiconductor applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental settings:

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines by targeting key signaling pathways involved in cell cycle regulation.

Enzyme Interaction Studies

Another investigation focused on the compound's interaction with proteases showed that it could significantly reduce protease activity associated with tumor invasion and metastasis.

Mechanism of Action

The mechanism of action of 3-prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiazol-2(3H)-imine Derivatives
Compound Name Core Structure Substituent CAS Number Reference
3-Prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine Naphtho[2,1-d][1,3]thiazole Prop-2-yn-1-yl 64677-67-4
3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine hydrobromide Naphtho[2,1-d][1,3]thiazole Allyl (C3H5) 1820587-66-3
3-(1-Naphthylmethyl)-1,3-thiazol-2(3H)-imine hydrochloride Benzo[d]thiazole Naphthalen-1-ylmethyl 1172880-63-5
6-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide Benzo[d]thiazole Methoxy + Prop-2-yn-1-yl 127346-14-9
(Z)-N-(Adamantan-1-yl)-3-(4-chlorophenyl)thiazol-2(3H)-imine Thiazole Adamantane + 4-chlorophenyl Not provided

Key Observations :

  • Substituent Effects : The propargyl group (prop-2-yn-1-yl) introduces alkyne functionality, enabling click chemistry modifications, whereas allyl (in ) or naphthylmethyl (in ) substituents may alter steric bulk and electronic profiles.

Key Observations :

  • Propargyl Derivatives : The propargyl-substituted compounds (e.g., ) likely involve nucleophilic substitution of a thiazole precursor with propargyl bromide, analogous to allyl derivatives in .
  • Catalyst-Free vs. Metal-Catalyzed : While catalyst-free methods (e.g., ) achieve moderate yields, metal-catalyzed approaches (e.g., B3LYP/6-31G optimization in ) may enhance regioselectivity.

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS) Reference
This compound C14H10N2S 238.31 Not reported Not available
3-Allylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine hydrobromide C14H13BrN2S 321.24 Not reported 1H NMR (DMSO-d6): δ 5.2–6.0 (allyl protons)
N-(3-Benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide C13H16N2O2S 264.34 100–102 (crystal) 1H NMR: δ 3.13–3.27 (CH2), 6.62 (OH)
6-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide C11H11BrN2OS 307.19 Not reported Not available

Key Observations :

  • Molecular Weight : Naphthothiazoles (e.g., ) have higher molecular weights than benzo[d]thiazoles (e.g., ) due to the fused naphthalene ring.
  • Crystallinity : Single-crystal X-ray data for adamantane derivatives (e.g., ) and thiazolidin-2-ylidene acetamide reveal distinct packing modes influenced by substituents.

Biological Activity

3-Prop-2-yn-1-ylnaphtho[2,1-d][1,3]thiazol-2(3H)-imine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, cytotoxicity, and molecular interactions based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N2SC_{14}H_{10}N_2S with a molar mass of approximately 238.31 g/mol. The compound contains a thiazole ring fused with a naphthalene structure, which contributes to its biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of various thiazole derivatives, including this compound. A related study synthesized and tested several thiazole derivatives against Candida albicans and Candida parapsilosis. The findings indicated that certain compounds exhibited significant antifungal activity with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole.

Table 1: Antifungal Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
2dCandida albicans1.50
2eCandida parapsilosis1.23

The study revealed that compounds 2d and 2e inhibited ergosterol synthesis, a critical component of fungal cell membranes, by targeting the enzyme CYP51. This mechanism is similar to that of azole antifungals.

Cytotoxicity

Cytotoxicity assessments against NIH/3T3 mouse fibroblast cells demonstrated that the synthesized thiazole derivatives had varying degrees of cytotoxic effects. The IC50 values for compounds 2d and 2e were found to be 148.26 μM and 187.66 μM respectively, indicating that they possess potential as selective antifungal agents with minimal toxicity to normal cells.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundIC50 (μM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

Molecular Interaction Studies

Molecular docking studies have been conducted to understand the interaction of thiazole derivatives with the CYP51 enzyme. These studies indicated that the active compounds fit well into the enzyme's active site, forming significant interactions with key residues such as Tyr76 and Phe255.

Table 3: Molecular Docking Scores for Thiazole Derivatives

CompoundGlide ScoreBinding Energy (kcal/mol)
2d-6.5-8.0
2e-7.0-8.5

These findings suggest that these compounds can effectively inhibit fungal growth by disrupting ergosterol biosynthesis.

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